molecular formula C6H3N5O6S B12635685 N-diazo-2,4-dinitrobenzenesulfonamide CAS No. 920756-43-0

N-diazo-2,4-dinitrobenzenesulfonamide

Cat. No.: B12635685
CAS No.: 920756-43-0
M. Wt: 273.19 g/mol
InChI Key: OGVDLNBGQBMNDK-UHFFFAOYSA-N
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Description

N-diazo-2,4-dinitrobenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2,4-dinitrobenzenesulfonamide moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-diazo-2,4-dinitrobenzenesulfonamide can be synthesized through the diazotization of 2,4-dinitrobenzenesulfonamide. The process typically involves the reaction of 2,4-dinitrobenzenesulfonamide with a diazotizing agent such as nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound .

Industrial Production Methods

In industrial settings, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds due to safety concerns associated with handling these reactive intermediates. Continuous flow systems allow for the on-demand generation and immediate use of diazo compounds, minimizing the risk of explosions and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-diazo-2,4-dinitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form azo compounds.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. Substitution reactions often require catalysts such as transition metals .

Major Products Formed

The major products formed from reactions involving this compound include azo compounds, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-diazo-2,4-dinitrobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-diazo-2,4-dinitrobenzenesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates such as carbenes and radicals. These intermediates can then participate in a wide range of chemical reactions, including cycloadditions, insertions, and rearrangements. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed .

Comparison with Similar Compounds

N-diazo-2,4-dinitrobenzenesulfonamide can be compared with other diazo compounds such as ethyl diazoacetate and diazomethane. While all these compounds contain the diazo group, this compound is unique due to the presence of the 2,4-dinitrobenzenesulfonamide moiety, which imparts distinct reactivity and stability characteristics .

List of Similar Compounds

Properties

CAS No.

920756-43-0

Molecular Formula

C6H3N5O6S

Molecular Weight

273.19 g/mol

IUPAC Name

N-diazo-2,4-dinitrobenzenesulfonamide

InChI

InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H

InChI Key

OGVDLNBGQBMNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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